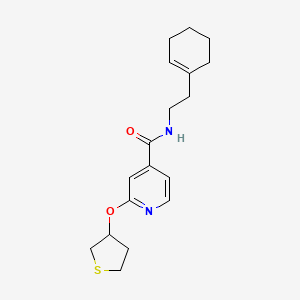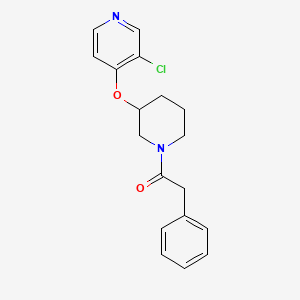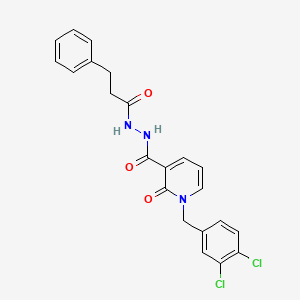![molecular formula C21H16FN3O2S2 B2932352 N-(4-fluorophenyl)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]piperidine-1-carboxamide CAS No. 1105199-85-6](/img/structure/B2932352.png)
N-(4-fluorophenyl)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H16FN3O2S2 and its molecular weight is 425.5. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Biological Activities
Researchers have been exploring the microwave-assisted synthesis of hybrid molecules containing various moieties such as penicillanic acid or cephalosporanic acid, coupled with piperazine derivatives. These synthesized compounds have been tested for their antimicrobial, antilipase, and antiurease activities, showing moderate to good effectiveness against specific microorganisms. Such research indicates the potential of piperazine derivatives in developing new antimicrobial agents with tailored biological activities (Başoğlu et al., 2013).
Met Kinase Inhibitors for Cancer Therapy
In the context of cancer research, substituted N-phenylpiperazine derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily. This is significant because Met kinase is involved in various aspects of malignant progression, including growth, survival, and metastasis. One such compound demonstrated complete tumor stasis in preclinical models, leading to its advancement into clinical trials. This highlights the potential role of phenylpiperazine derivatives in targeted cancer therapies (Schroeder et al., 2009).
Antimicrobial Studies of Fluoroquinolone-Based Compounds
The synthesis and antimicrobial study of fluoroquinolone-based thiazolidinones have revealed significant antibacterial and antifungal activities. These compounds, derived from modifications of the fluoroquinolone scaffold, show promise in addressing resistant strains of bacteria and fungi, suggesting a potential application in developing new antimicrobial agents (Patel & Patel, 2010).
PET Imaging Agents for Neurological Studies
Compounds containing piperazine and fluorine groups have been explored as PET imaging agents, particularly for studying brain receptors like the CB1 cannabinoid receptors and the colony-stimulating factor 1 receptor (CSF1R). These imaging agents can provide valuable insights into neuroinflammation and neurodegenerative diseases, offering a noninvasive tool for diagnosis and monitoring of therapeutic interventions (Katoch-Rouse & Horti, 2003).
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S2/c1-25-20(27)19-16(11-17(29-19)13-7-3-2-4-8-13)24-21(25)28-12-18(26)23-15-10-6-5-9-14(15)22/h2-11H,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLSGMUCTJZLOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate](/img/structure/B2932271.png)

![N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}urea](/img/structure/B2932275.png)
![3-methyl-7-((2-(4-nitrophenyl)-2-oxoethyl)thio)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2932277.png)

![1-(3-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2932283.png)

![2-(4-methoxyphenyl)-N-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2932286.png)
![3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide](/img/structure/B2932288.png)


![2,5-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2932291.png)
